molecular formula C4H3ClN2O2 B072767 5-Chloropyrimidine-4,6-diol CAS No. 1193-56-2

5-Chloropyrimidine-4,6-diol

Cat. No.: B072767
CAS No.: 1193-56-2
M. Wt: 146.53 g/mol
InChI Key: WWXOASYAWAXCPN-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for 5-Chloropyrimidine-4,6-diol is not available in the resources I have .

Safety and Hazards

The safety information for 5-Chloropyrimidine-4,6-diol includes several hazard statements: H302, H315, H319 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4,6-diol typically involves the chlorination of pyrimidine derivatives followed by hydroxylation. One common method includes the reaction of 5-chloropyrimidine with aqueous sodium hydroxide under controlled conditions to introduce the hydroxyl groups at the 4th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine derivatives. The process generally includes chlorination, followed by selective hydroxylation, and purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloropyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    5-Bromopyrimidine-4,6-diol: Similar structure but with a bromine atom instead of chlorine.

    5-Iodopyrimidine-4,6-diol: Contains an iodine atom at the 5th position.

    5-Fluoropyrimidine-4,6-diol: Features a fluorine atom at the 5th position.

Uniqueness: 5-Chloropyrimidine-4,6-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-Chloropyrimidine-4,6-diol can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine using sodium hydroxide and ethanol to yield 5-chloro-2,4-dinitropyrimidine.", "Step 2: Reduction of 5-chloro-2,4-dinitropyrimidine using hydrogen peroxide and water to yield 5-chloropyrimidine-4,6-diol." ] }

CAS No.

1193-56-2

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

5-chloro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9)

InChI Key

WWXOASYAWAXCPN-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)Cl)O

Canonical SMILES

C1=NC(=O)C(C(=O)N1)Cl

1193-56-2

Origin of Product

United States

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